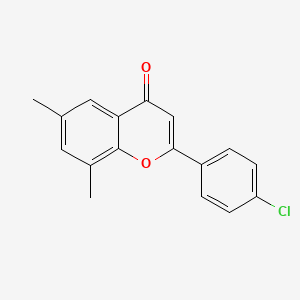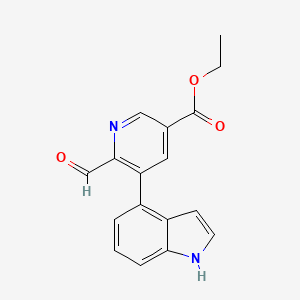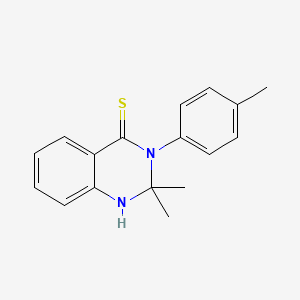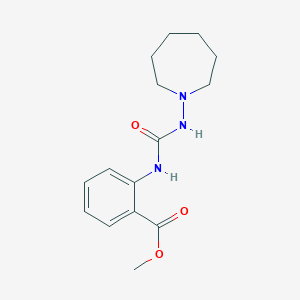![molecular formula C15H9N5O2 B11839083 2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 918802-92-3](/img/structure/B11839083.png)
2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that combines the structural features of triazole and quinazoline. This compound is part of a broader class of triazoloquinazolines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves the reaction of 4-hydrazinoquinazoline with 3-nitrobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazoloquinazoline core .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, such as refluxing the reactants in a suitable solvent and purifying the product through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: The major product is 2-(3-aminophenyl)-[1,2,4]triazolo[1,5-C]quinazoline.
Substitution: Depending on the nucleophile, various substituted derivatives of the triazoloquinazoline core can be formed.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, such as adenosine and benzodiazepine receptors, due to its ability to form hydrogen bonds and its high dipole moment.
Pathways Involved: The compound can inhibit cellular phosphorylation and interfere with DNA synthesis, leading to its anticancer and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazole ring but differ in the fused heterocyclic system.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds have a similar core structure but differ in the position of the triazole ring fusion.
Uniqueness
2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other triazoloquinazolines .
Properties
CAS No. |
918802-92-3 |
|---|---|
Molecular Formula |
C15H9N5O2 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C15H9N5O2/c21-20(22)11-5-3-4-10(8-11)14-17-15-12-6-1-2-7-13(12)16-9-19(15)18-14/h1-9H |
InChI Key |
CZVDVCKGBSIOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one](/img/structure/B11839029.png)
![1,1,1,2-Tetramethyl-2-phenyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B11839041.png)








